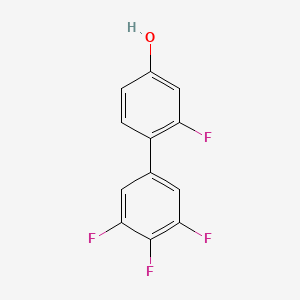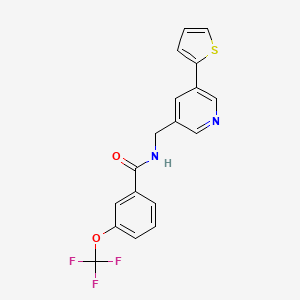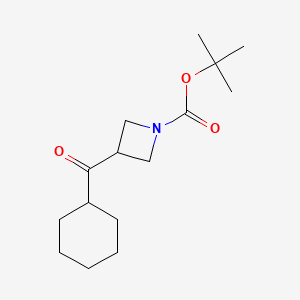
2,3',4',5'-Tetrafluorobiphenyl-4-ol
Übersicht
Beschreibung
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol (TFB-4-ol) is a synthetic compound . It has the CAS Number: 335125-98-9 and a molecular weight of 242.17 . The IUPAC name is 2,3’,4’,5’-tetrafluoro-[1,1’-biphenyl]-4-ol .
Molecular Structure Analysis
The InChI code for 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is 1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2,3’,4’,5’-Tetrafluorobiphenyl-4-ol is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Electronic and Optical Properties in OLEDs
Studies have investigated the electronic structures, absorption, phosphorescence mechanism, and the mobility of hole and electron based on the Marcus theory in series of blue-emitting Ir(III) complexes used as emitters in organic light-emitting diodes (OLEDs). These complexes, including structural features similar to 2,3',4',5'-Tetrafluorobiphenyl-4-ol, show promise in improving the design and optimization of OLED devices, offering insights into the structure-property relationships that govern their performance (Li et al., 2009).
Molecular Conformation and Interaction Analysis
Research has delved into the conformational analysis of oligomeric flavanoids, including structures related to 2,3',4',5'-Tetrafluorobiphenyl-4-ol. The studies provide insights into the conformational behavior of these molecules, exploring phenomena such as Cotton effects and coupling constants, which are influenced by factors like allylic strain and π-stacking interactions. These insights are critical for understanding the structural behavior of such compounds in various chemical contexts (Steynberg et al., 1991) (Brandt et al., 1992).
Safety and Hazards
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. As a fluorinated biphenyl compound, it may interact with various biological targets through hydrophobic and π-π stacking interactions .
Pharmacokinetics
Its bioavailability, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 2,3’,4’,5’-Tetrafluorobiphenyl-4-ol’s action are currently unknown. Given its structural features, it may influence cellular processes through interactions with various proteins or cellular components .
Eigenschaften
IUPAC Name |
3-fluoro-4-(3,4,5-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-9-5-7(17)1-2-8(9)6-3-10(14)12(16)11(15)4-6/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYKBWEFGWDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC(=C(C(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)


![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(pyridin-3-ylmethyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2445063.png)

![(E)-N'-(3-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2445067.png)

![1-(4-chlorophenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2445070.png)


![3-amino-4,6-bis(4-methoxyphenyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2445073.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445075.png)
![3-allyl-2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2445076.png)